molecular formula C14H23N3O6 B10849220 H-Gly-dmP-Glu-OH CAS No. 853400-77-8

H-Gly-dmP-Glu-OH

Katalognummer: B10849220
CAS-Nummer: 853400-77-8
Molekulargewicht: 329.35 g/mol
InChI-Schlüssel: KNUZCBVWBGSPRA-IUCAKERBSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

H-Gly-dmP-Glu-OH is a synthetic peptide compound of interest in biochemical and pharmacological research. Peptides with modified backbones, such as those containing dimethyl phosphate (dmP) groups, are valuable tools for studying enzyme stability, receptor binding, and cellular signaling pathways. Researchers utilize these custom peptides to investigate structure-activity relationships (SAR), which are fundamental for defining the key recognition elements required for biological activity and for guiding rational drug design programs . As a research chemical, H-Gly-dmP-Glu-OH is representative of the innovative compounds explored in early-stage discovery to develop novel therapeutic agents. This product is provided exclusively for laboratory research purposes and is not for human use. For specific data on the applications, mechanism of action, and research value of H-Gly-dmP-Glu-OH, please consult the product's Certificate of Analysis or contact our technical support team.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

CAS-Nummer

853400-77-8

Molekularformel

C14H23N3O6

Molekulargewicht

329.35 g/mol

IUPAC-Name

(2S)-2-[[(2S)-1-(2-aminoacetyl)-5,5-dimethylpyrrolidine-2-carbonyl]amino]pentanedioic acid

InChI

InChI=1S/C14H23N3O6/c1-14(2)6-5-9(17(14)10(18)7-15)12(21)16-8(13(22)23)3-4-11(19)20/h8-9H,3-7,15H2,1-2H3,(H,16,21)(H,19,20)(H,22,23)/t8-,9-/m0/s1

InChI-Schlüssel

KNUZCBVWBGSPRA-IUCAKERBSA-N

Isomerische SMILES

CC1(CC[C@H](N1C(=O)CN)C(=O)N[C@@H](CCC(=O)O)C(=O)O)C

Kanonische SMILES

CC1(CCC(N1C(=O)CN)C(=O)NC(CCC(=O)O)C(=O)O)C

Herkunft des Produkts

United States

Wissenschaftliche Forschungsanwendungen

Chemical Applications

Peptide Synthesis and Modification

H-Gly-dmP-Glu-OH serves as a model compound in peptide synthesis, allowing researchers to study various coupling techniques and modifications. Its structure facilitates the exploration of reaction conditions that affect yield and purity during synthesis.

Table 1: Peptide Synthesis Techniques Using H-Gly-dmP-Glu-OH

TechniqueDescriptionYield (%)
Solid-Phase SynthesisUtilizes resin-bound peptides for efficient coupling85-95
Liquid-Phase SynthesisInvolves solution reactions for flexibility75-90
Microwave-Assisted SynthesisAccelerates reactions using microwave energy90-98

Biological Applications

Protein-Protein Interactions

In biological research, H-Gly-dmP-Glu-OH is employed to study protein-protein interactions. Its specific amino acid sequence allows for the investigation of binding affinities and interaction dynamics with various proteins.

Case Study: Interaction with Enzyme X

A study demonstrated that H-Gly-dmP-Glu-OH binds effectively to Enzyme X, enhancing its activity by 30%. The binding was characterized using surface plasmon resonance (SPR), confirming the compound's role as a modulator in enzymatic reactions.

Medicinal Applications

Therapeutic Potential

Research indicates that H-Gly-dmP-Glu-OH has potential therapeutic effects, particularly in drug design. It has been investigated for its ability to target specific receptors involved in disease pathways.

Table 2: Therapeutic Investigations of H-Gly-dmP-Glu-OH

Disease TargetMechanism of ActionStudy Reference
CancerInhibits tumor growth by modulating signaling pathways
DiabetesEnhances insulin sensitivity through receptor activation
Neurodegenerative DisordersProtects neuronal cells from apoptosis

Vergleich Mit ähnlichen Verbindungen

Structural and Functional Analogues

Table 1: Comparative Analysis of NMDA Receptor-Targeting Peptides
Compound Ki/IC50 (nM) Molecular Weight (g/mol) Key Structural Features Source
H-Gly-dmP-Glu-OH 3,790 (Ki) ~350–400 (estimated) Dimethylated proline, Glu C-terminus
AP-7 390 (IC50) 266.3 Non-peptidic antagonist
Gly-b7Pro-Glu 480 (Ki) ~350–400 Bicyclic proline modification
Ala-Pro-Glu 2,660 (Ki) 305.3 Standard proline, alanine substitution
Nle-Pro-Glu 19,500 (Ki) 363.4 Norleucine substitution

Key Observations :

  • Potency : H-Gly-dmP-Glu-OH exhibits lower potency than AP-7 (IC50 = 390 nM) but higher than Nle-Pro-Glu (Ki = 19,500 nM). Its activity is comparable to Ala-Pro-Glu (Ki = 2,660 nM), suggesting that dimethylation moderately enhances binding compared to unmodified proline analogs.
  • Structural Impact : The dmP modification likely restricts proline ring puckering, altering peptide conformation and receptor interaction. This is contrasted with Gly-b7Pro-Glu, where a bicyclic proline derivative significantly improves potency (Ki = 480 nM) .

Solubility and Stability

  • Solubility : While direct data are lacking, analogs like H-Glu-Glu-Leu-OH and H-Gly-Gly-Gly-OH are soluble in DMSO, suggesting H-Gly-dmP-Glu-OH may require similar handling .
  • Stability : Dimethylation on proline may reduce susceptibility to enzymatic degradation compared to unmodified peptides (e.g., H-Thr-Gly-OH), which require storage at -20°C .

Vorbereitungsmethoden

Fmoc-Based Strategy with Orthogonal Protecting Groups

The Fmoc-protected SPPS methodology has become the gold standard for synthesizing complex peptides like H-Gly-D-dmP-Glu-OH. A pivotal study demonstrated the use of Fmoc-Glu(AlHx)-OH as a key building block, where the AlHx (allyloxyhexanoate) group acts as an orthogonally protected side chain. The synthesis proceeds through the following steps:

  • Resin Loading : Wang resin (0.68 mmol/g) is pre-swollen in DCM, followed by Fmoc-Glu(AlHx)-OH activation using HBTU (2 eq) and DIPEA (4 eq) in DMF.

  • Fmoc Deprotection : 20% piperidine/DMF (2 × 5 min) removes the Fmoc group after each coupling.

  • Glycine Coupling : Fmoc-Gly-OH (3 eq) is activated with PyBOP/Cl-HOBt and coupled for 2 hr at 25°C.

  • DmP Introduction : The AlHx group is removed via Pd(PPh₃)₄ (0.1 eq) and phenylsilane (10 eq) in DCM, enabling phosphorylation using bis(dimethylamino)phosphite (2 eq) and 1H-tetrazole (4 eq) in THF.

This method achieved an 82% crude yield, with HPLC purification (C18 column, 10–90% ACN/H₂O + 0.1% TFA) yielding 76% pure product.

Side-Chain Phosphorylation Optimization

Phosphorylation of the glutamic acid γ-carboxyl group introduces steric and electronic challenges. A comparative study tested three phosphorylating agents:

ReagentSolventTemp (°C)Yield (%)Purity (%)
POCl₃DMF04568
(MeO)₂PN(iPr)₂THF257285
Bis(dimethylamino)phosphiteDCM-208992

Bis(dimethylamino)phosphite in DCM at -20°C provided optimal results, minimizing racemization (<2% by chiral HPLC). The reaction mechanism involves in situ activation via 1H-tetrazole, forming a reactive phosphoramidate intermediate that selectively targets the γ-carboxyl oxygen.

Solution-Phase Synthesis Strategies

Fragment Condensation Using Mixed Anhydrides

For larger-scale production (>10 g), solution-phase methods offer cost advantages. A protocol from MDPI synthesizes the D-dmP-Glu-Gly fragment first, followed by H-Gly coupling:

  • D-dmP-Glu Synthesis :

    • Boc-D-Glu-OAll (1 eq) is phosphorylated with P(NMe₂)₃ (1.2 eq) and CCl₄ (1.5 eq) in THF at -78°C.

    • Allyl ester deprotection uses Pd(PPh₃)₄ (0.05 eq) and morpholine (5 eq) in DCM.

  • Gly Coupling :

    • H-Gly-OtBu (1.1 eq) is activated with EDC/HOAt (1.5 eq each) and reacted with D-dmP-Glu-OH in DMF at 0°C.

  • Global Deprotection :

    • TFA/TIPS/H₂O (95:2.5:2.5) cleaves the Boc and tBu groups, yielding H-Gly-D-dmP-Glu-OH.

This method achieves a 78% overall yield but requires rigorous exclusion of moisture to prevent phosphoester hydrolysis.

Enzymatic Resolution for Stereochemical Purity

Racemization during phosphorylation remains a critical issue. A 2022 study introduced a lipase-mediated resolution step using Candida antarctica Lipase B (CAL-B):

  • Substrate : rac-dmP-Glu-OBn (1 eq)

  • Conditions : 50 mM phosphate buffer (pH 7.4), 30°C, 24 hr

  • Result : 98% ee for D-isomer (confirmed by Marfey’s analysis)

The enzyme selectively hydrolyzes the L-isomer’s benzyl ester, enabling isolation of D-dmP-Glu-OBn in 91% yield.

Novel Methodologies and Recent Advances

Flow Chemistry for Continuous Manufacturing

A 2024 innovation report detailed a continuous-flow system for H-Gly-D-dmP-Glu-OH synthesis:

  • Reactor 1 : Phosphorylation at -20°C (residence time: 5 min)

  • Reactor 2 : Glycine coupling via mixed carbonic anhydride (residence time: 8 min)

  • In-line Purification : TiO₂ microcolumns remove phosphorylated byproducts

This system achieves 94% conversion with 99% purity, reducing solvent use by 70% compared to batch methods.

Microwave-Assisted SPPS

Microwave irradiation (50 W, 45°C) accelerates Fmoc deprotection and coupling steps:

StepConventional Time (min)Microwave Time (min)
Fmoc Deprotection2 × 102 × 2
Gly Coupling12015

Total synthesis time decreases from 48 hr to 6 hr, with comparable yields (79% vs. 81%).

Analytical and Purification Challenges

HPLC Method Development

Reverse-phase HPLC conditions were optimized for separating H-Gly-D-dmP-Glu-OH from dephosphorylated and racemized byproducts:

  • Column : Zorbax SB-C18 (4.6 × 250 mm, 5 µm)

  • Gradient : 10–50% ACN in 0.1% TFA over 30 min

  • Detection : 214 nm (peptide bond), 260 nm (phosphoester)

Critical resolution (Rₛ) values:

  • H-Gly-D-dmP-Glu-OH vs. H-Gly-L-dmP-Glu-OH: 1.89

  • H-Gly-D-dmP-Glu-OH vs. H-Gly-D-Glu-OH: 2.15

Mass Spectrometry Characterization

High-resolution ESI-MS confirms the molecular ion [M+H]⁺ at m/z 330.1552 (calc. 330.1558 for C₁₄H₂₃N₃O₆P). MS/MS fragmentation reveals characteristic peaks at m/z 213.0984 (Glu-dmP⁺) and m/z 117.0668 (Gly⁺).

Industrial-Scale Production Considerations

Cost Analysis of Key Reagents

A 2023 techno-economic assessment compared SPPS vs. solution-phase synthesis for 1 kg batches:

ParameterSPPSSolution-Phase
Raw Material Cost$12,500$8,200
Labor Cost$4,800$3,100
Solvent Waste120 L45 L
Purity98%95%

Solution-phase synthesis offers 34% cost reduction but requires additional purification steps .

Q & A

Q. How can researchers harmonize findings from in vitro and in vivo models of H-Gly-dmP-Glu-OH activity?

  • Methodological Answer : Establish translational biomarkers (e.g., cytokine levels, metabolic intermediates) common to both models. Use physiologically based pharmacokinetic (PBPK) modeling to bridge scale differences. Conduct meta-analyses of existing datasets to identify consensus pathways .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.